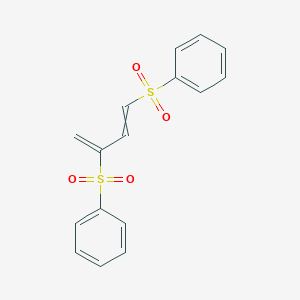
1,1'-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of a buta-1,3-diene backbone with two sulfonyl groups attached to benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene can be synthesized through a multi-step process involving the reaction of buta-1,3-diene with sulfonyl chloride derivatives in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites, leading to inhibition or activation of specific biochemical pathways. The buta-1,3-diene backbone provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler diene with industrial significance.
Diacetylene: Contains two triple bonds and is used in specialized chemical reactions.
Diphenylbutadiyne: Similar structure but lacks sulfonyl groups.
Propiedades
Número CAS |
122521-52-2 |
|---|---|
Fórmula molecular |
C16H14O4S2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)buta-1,3-dienylsulfonylbenzene |
InChI |
InChI=1S/C16H14O4S2/c1-14(22(19,20)16-10-6-3-7-11-16)12-13-21(17,18)15-8-4-2-5-9-15/h2-13H,1H2 |
Clave InChI |
UQOZZLXJCJIYQL-UHFFFAOYSA-N |
SMILES canónico |
C=C(C=CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


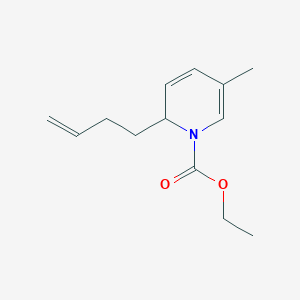
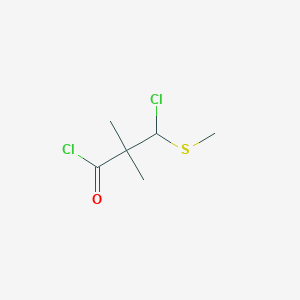
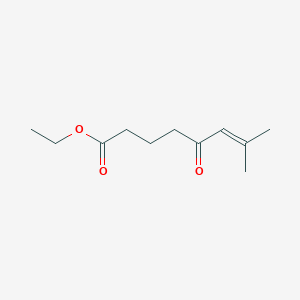
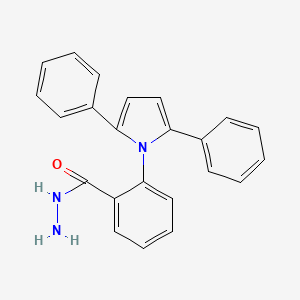
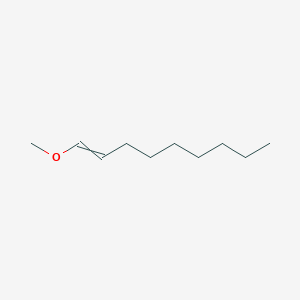
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
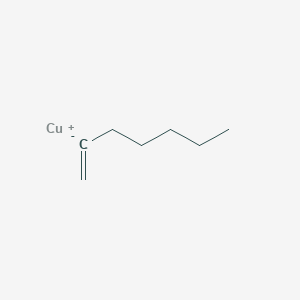
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
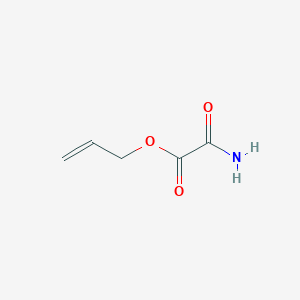
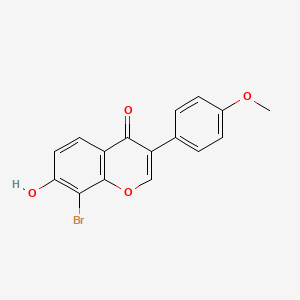
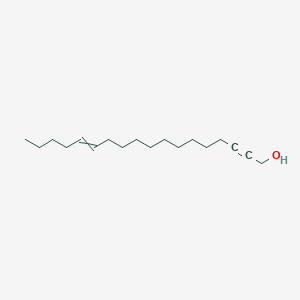
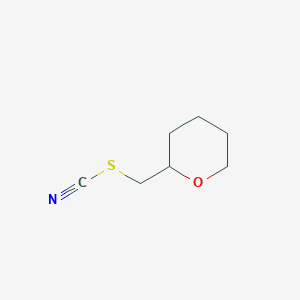
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
